molecular formula C11H12O5 B1620517 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one CAS No. 3098-38-2

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one

Cat. No.: B1620517
CAS No.: 3098-38-2
M. Wt: 224.21 g/mol
InChI Key: ZUQRDBCPZDOGMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phloroglucinol with acetic anhydride in the presence of a catalyst such as boron trifluoride-ethyl ether complex . The reaction typically occurs at room temperature and yields the desired product with high efficiency.

Chemical Reactions Analysis

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one involves its interaction with fungal cell membranes, leading to the inhibition of spore germination . The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity by interacting with specific molecular targets in the fungal cells.

Comparison with Similar Compounds

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-5(12)9-7(14)4-8(16-3)10(6(2)13)11(9)15/h4,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQRDBCPZDOGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379430
Record name 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3098-38-2
Record name 1-(3-acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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